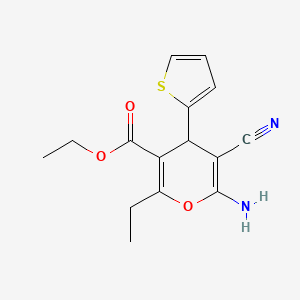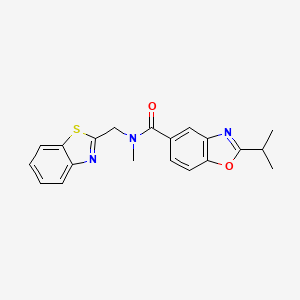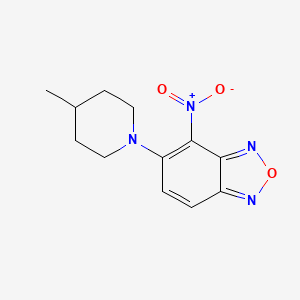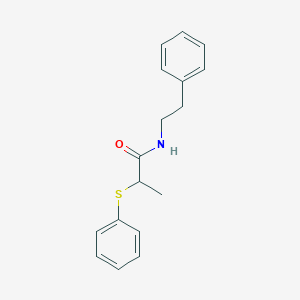![molecular formula C15H22FNO B5232604 N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flephedrone was first synthesized in 2008 by a team of researchers at Purdue University. It is a derivative of cathinone, a natural stimulant found in the leaves of the khat plant. Flephedrone has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use.
Mecanismo De Acción
Flephedrone acts as a potent dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters by nerve cells in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can result in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and physiological effects:
Flephedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. In addition, flephedrone has been shown to increase levels of the stress hormone cortisol, which may have implications for its use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flephedrone has a number of advantages and limitations for use in scientific research. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it difficult to obtain and use in a laboratory setting. In addition, the lack of research on its long-term effects and potential for addiction make it a risky substance to work with.
Direcciones Futuras
There are a number of future directions for research on flephedrone. One area of interest is its potential use in the treatment of neurological disorders such as ADHD and depression. Another area of interest is its potential as a tool for studying the neurochemistry of dopamine and norepinephrine. However, further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
In conclusion, flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulant effects. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it a risky substance to work with. Further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
Métodos De Síntesis
Flephedrone can be synthesized through a multi-step process starting with the precursor 2-bromo-1-phenylethanone. The precursor is reacted with methylamine to form N-methyl-2-bromo-1-phenylethanamine, which is then reduced to N-methyl-2-phenylethanamine. The final step involves the reaction of N-methyl-2-phenylethanamine with cyclohexanone in the presence of a reducing agent to form flephedrone.
Aplicaciones Científicas De Investigación
Flephedrone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which may have implications for the treatment of certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-18-15-9-5-4-8-14(15)17-11-10-12-6-2-3-7-13(12)16/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBGINDMVZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)


![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
